molecular formula C9H13NO B13833103 2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine

2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine

Cat. No.: B13833103
M. Wt: 151.21 g/mol
InChI Key: YAJALLPMBGWMLD-UHFFFAOYSA-N
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Description

2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are six-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by its ethynyl group at the second position and three methyl groups at the fourth and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the above synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: The ethynyl group can participate in substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazine derivatives.

    Substitution: Formation of substituted oxazine derivatives with various functional groups.

Scientific Research Applications

2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial fields.

Properties

IUPAC Name

2-ethynyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-5-8-10-9(3,4)6-7(2)11-8/h1,7H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJALLPMBGWMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N=C(O1)C#C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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